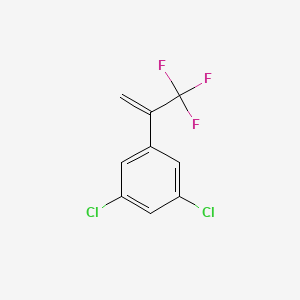

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBQBUZXULIDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631118 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864725-22-4 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent Wittig olefination route, including the synthesis of key precursors. Mechanistic insights, step-by-step experimental protocols, and discussions on alternative synthetic strategies such as palladium-catalyzed cross-coupling reactions are presented. The guide emphasizes the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative scientific literature.

Chapter 1: Strategic Approach to Synthesis

Introduction and Significance

The incorporation of trifluoromethyl groups and halogenated aromatic rings are cornerstone strategies in modern medicinal and agricultural chemistry.[1][2] These motifs can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound (CAS 864725-22-4) embodies these features, making it a valuable intermediate for the synthesis of complex, high-value molecules.[3][4] This guide elucidates the primary and most efficient methods for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the carbon-carbon double bond as the key strategic disconnection. This immediately suggests two primary forward-synthetic approaches: olefination and transition-metal-catalyzed cross-coupling.

The most direct disconnection points to a Wittig-type reaction between a C1 phosphonium ylide and a suitably substituted trifluoroacetophenone. This is a robust and well-documented method for alkene synthesis.[5][6] Alternatively, disconnections adjacent to the aromatic ring suggest cross-coupling reactions, such as the Heck or Suzuki reactions, which are powerful for forming aryl-alkene bonds.[7][8][9]

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: The Wittig Olefination Route

The Wittig reaction stands as the most extensively documented and reliable method for the synthesis of this compound. This approach offers high yields and specificity by forming the target alkene from a ketone and a phosphonium ylide.

Mechanistic Principles

The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of a ketone.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene, although for geminal disubstituted alkenes like the target molecule, this stereoselectivity is not a factor.[5]

Synthesis of Key Precursor: 3',5'-dichloro-2,2,2-trifluoroacetophenone

The availability of the ketone precursor is critical. While not commonly available off-the-shelf, it can be synthesized efficiently through organometallic routes. A prevalent method involves the formation of a Grignard or organolithium reagent from 1-bromo-3,5-dichlorobenzene, followed by acylation with a trifluoroacetylating agent.[1][3][10]

Detailed Protocol: Grignard-based Synthesis of the Ketone Precursor [3][10]

-

Grignard Reagent Formation: Under an inert nitrogen atmosphere, magnesium turnings (1.1 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the formation of 3,5-dichlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane.

-

Acylation: The freshly prepared Grignard solution is cooled to 0°C. A solution of ethyl trifluoroacetate (1.05 eq) in anhydrous THF is added dropwise, maintaining the low temperature to prevent side reactions.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone as a colorless liquid.[3]

Detailed Protocol for the Wittig Reaction

The following protocol is adapted from established literature procedures and has been demonstrated to provide high yields of the target compound.[11]

Caption: Experimental workflow for the Wittig synthesis.

Experimental Steps:

-

Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 eq) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation and Reaction: A solution of potassium tert-butoxide (KOtBu, 1.2 eq) in THF is added dropwise to the suspension at room temperature (20-25°C). The characteristic orange color of the ylide will appear.

-

Reaction Progression: The mixture is stirred at room temperature for approximately 1.5 to 2 hours. The reaction should be monitored for completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is partitioned between n-heptane and water. The organic layer is separated, washed with brine to remove residual salts, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting residue contains the product and the triphenylphosphine oxide byproduct. Cooling the mixture often causes the triphenylphosphine oxide to precipitate, at which point it can be removed by filtration. The filtrate, containing the desired product, can be further purified by column chromatography if necessary.

Data Summary and Characterization

| Parameter | Value/Description | Reference |

| Starting Ketone | 3',5'-dichloro-2,2,2-trifluoroacetophenone | [11] |

| Phosphonium Salt | Methyltriphenylphosphonium bromide | [11] |

| Base | Potassium tert-butoxide (KOtBu) | [11] |

| Solvent | Tetrahydrofuran (THF) | [11] |

| Temperature | 20-25°C | [11] |

| Reported Yield | 79% | [11] |

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

-

¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[11] The two singlets around 6 ppm correspond to the geminal vinylic protons, while the signals around 7.3 ppm correspond to the aromatic protons.

Chapter 3: Alternative Synthetic Strategies

While the Wittig reaction is highly effective, it is valuable for the modern chemist to consider alternative palladium-catalyzed cross-coupling methods, which are pillars of contemporary organic synthesis.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene.[8][12] A plausible, though underexplored, route to the target compound could involve the coupling of a 1,3-dichloro-5-halo(iodo/bromo)benzene with 2-bromo-3,3,3-trifluoropropene.

-

Rationale: This reaction directly forms the desired aryl-alkene bond. The development of catalysts and conditions for coupling with electron-deficient alkenes is an active field of research.[1]

-

Challenges: Potential challenges include catalyst deactivation, regioselectivity of the alkene insertion, and the need for specialized ligands to facilitate the reaction with trifluoromethylated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and an organohalide.[9] A potential synthesis could involve:

-

Route A: Coupling of (3,5-dichlorophenyl)boronic acid with a vinyl halide or triflate, such as 2-bromo-3,3,3-trifluoropropene or 2-(trifluoromethyl)allyl triflate.

-

Route B: Coupling of 1,3-dichloro-5-iodobenzene with a boronic ester of the trifluoromethylated alkene.

-

Rationale: The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. Base-free protocols for coupling with trifluoromethyl-alkenyl triflates have been developed, which could be applicable.

-

Challenges: The synthesis and stability of the required trifluoromethylated vinylboronic acid/ester can be challenging.

Chapter 4: Safety, Handling, and Storage

-

Safety: this compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid skin contact and inhalation of vapors.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.

Conclusion

The synthesis of this compound is most reliably achieved via a Wittig olefination of 3',5'-dichloro-2,2,2-trifluoroacetophenone. This method is high-yielding and utilizes readily accessible classes of reagents. The necessary ketone precursor can be efficiently prepared using standard organometallic procedures. While powerful alternative strategies like the Heck and Suzuki cross-coupling reactions are theoretically viable, the Wittig route remains the proven and most direct pathway for this specific target, providing a robust foundation for its use in advanced research and development.

References

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]

- 5. m.youtube.com [m.youtube.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 9. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide.[1][2] The unique structural features of this molecule, namely the dichlorinated benzene ring and the trifluoropropenyl group, impart specific chemical properties that are crucial for its reactivity and subsequent conversion into more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an analysis of the reactivity of this important building block.

Chemical Identity and Nomenclature

-

Synonyms: 2-(3,5-dichlorophenyl)-3,3,3-trifluoro-1-propene, 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene, Fluralaner Intermediate[2][4]

-

Molecular Weight: 241.04 g/mol [5]

-

InChIKey: UYBQBUZXULIDMQ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimentally determined values are available, others are predicted and should be used with this consideration in mind.

| Property | Value | Source(s) |

| Physical State | Colorless or pale yellow clear liquid | [1][2] |

| Odor | Pungent | [1] |

| Melting Point | -46 °C | [1] |

| Boiling Point | 132-134 °C (experimental) 265.6 ± 40.0 °C (predicted) | [1][6] |

| Density | 1.46 g/cm³ (experimental) 1.373 ± 0.06 g/cm³ (predicted) | [1][6] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [1] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage temperature: 2-8°C. | [2][3] |

Synthesis

The most commonly cited method for the synthesis of this compound is a Wittig reaction.[5][7][8] This reaction involves the olefination of a ketone, in this case, 3',5'-dichloro-2,2,2-trifluoroacetophenone, using a phosphonium ylide.

Synthesis Workflow

Caption: Synthetic workflow for this compound via Wittig reaction.

Experimental Protocol

A detailed experimental protocol for the Wittig synthesis is provided below, based on established literature procedures.[5]

-

Preparation of the Ylide: In a suitable reaction vessel under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction with Base: Cool the suspension and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature. Stir the resulting mixture at room temperature to form the ylide.

-

Addition of Ketone: Add a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

-

¹H NMR (360 MHz, CDCl₃): δ = 7.38 (s, 1H), 7.32 (s, 2H), 6.06 (s, 1H), 5.82 (s, 1H) ppm.[5]

The singlets at 6.06 and 5.82 ppm are characteristic of the geminal protons of the terminal alkene. The signals at 7.38 and 7.32 ppm correspond to the aromatic protons of the 1,3,5-substituted benzene ring.

Further analytical data such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be invaluable for the complete characterization of this compound. Researchers are encouraged to perform these analyses for comprehensive quality control.

Chemical Reactivity

The chemical reactivity of this compound is governed by its two main functional components: the trifluoropropenyl group and the dichlorinated aromatic ring.

Reactivity of the Trifluoropropenyl Group

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.

-

Electrophilic Addition: The double bond is deactivated towards electrophilic attack due to the electron-withdrawing nature of the trifluoromethyl group. Reactions with typical electrophiles may require harsh conditions.

-

Nucleophilic Addition: Conversely, the double bond is activated towards nucleophilic attack. The electron density is polarized away from the double bond, making the carbon atoms more susceptible to attack by nucleophiles.

Reactivity of the Dichlorinated Aromatic Ring

The two chlorine atoms on the benzene ring are deactivating, electron-withdrawing groups, which will direct incoming electrophiles to the meta-position relative to themselves. However, the existing substitution pattern already occupies the meta positions relative to each other. The trifluoropropenyl group is also deactivating. Therefore, further electrophilic aromatic substitution on the ring would be disfavored and require forcing conditions.

Applications in Drug Development

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Fluralaner.[1][2] Fluralaner is a systemic insecticide and acaricide that is effective against fleas and ticks on dogs and cats. The synthesis of Fluralaner involves the reaction of this intermediate with other reagents to construct the final isoxazoline-substituted benzamide structure.[9]

Safety Information

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a vital building block in the synthesis of the veterinary drug Fluralaner. Its synthesis via the Wittig reaction is well-established, and its reactivity is dictated by the interplay of the electron-withdrawing trifluoromethyl and dichloro-substituted phenyl groups. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly contribute to its more efficient and widespread use.

References

- 1. chembk.com [chembk.com]

- 2. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 864725-22-4 [m.chemicalbook.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Synthesis, Characterization, and Application

Introduction & Strategic Importance

Welcome to a comprehensive technical examination of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene , a fluorinated organic compound identified by the CAS Number 864725-22-4 . This molecule is more than a mere catalog item; it represents a critical building block in the synthesis of advanced specialty chemicals. Its structure, featuring a dichlorinated benzene ring coupled with a trifluoromethylated propene group, imparts unique physicochemical properties that are highly sought after in modern chemical development.[1] The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, key attributes in the design of bioactive molecules.[1]

This guide is designed for researchers, process chemists, and drug development professionals. We will move beyond surface-level data to explore the causality behind its synthesis, its definitive characterization, and its pivotal role as a key intermediate in the production of Fluralaner, a potent, next-generation insecticide and acaricide.[2][3][4] Understanding the nuances of this intermediate is essential for optimizing the synthesis of the final active pharmaceutical ingredient (API) and for controlling impurity profiles.

Physicochemical & Spectroscopic Profile

The fundamental properties of a chemical intermediate dictate its handling, reaction conditions, and purification strategies. Below is a consolidated summary of the key physicochemical data for CAS 864725-22-4.

| Property | Value | Source(s) |

| CAS Number | 864725-22-4 | [5] |

| Molecular Formula | C₉H₅Cl₂F₃ | [5] |

| Molecular Weight | 241.04 g/mol | [6] |

| Physical State | Colorless or pale yellow clear liquid | [1][3] |

| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [7] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents; low water solubility | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated place | [2][7] |

Spectroscopic Confirmation: ¹H-NMR Analysis

Structural elucidation is confirmed by proton Nuclear Magnetic Resonance (¹H-NMR). The spectrum provides unambiguous evidence for the compound's architecture.

-

¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[6]

Expert Interpretation:

-

The two singlets at 5.82 ppm and 6.06 ppm are characteristic of the two geminal protons on the terminal double bond (=CH₂). Their distinct chemical shifts are expected due to the anisotropic effects of the substituted aromatic ring.

-

The signals at 7.32 ppm and 7.38 ppm correspond to the protons on the 1,3,5-substituted benzene ring. The integration (2H and 1H, respectively) and multiplicity (singlets, or very narrow multiplets) are consistent with the meta-substitution pattern.

Synthesis Protocol & Mechanistic Considerations

The construction of the trifluoromethylated vinyl moiety is a non-trivial synthetic challenge. The most direct and well-documented method for preparing this compound is a Wittig reaction, a cornerstone of C-C double bond formation.[8][9]

Recommended Protocol: Wittig Olefination

This protocol details the synthesis from 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Experimental Protocol:

-

Vessel Preparation: To a suitable reaction vessel, add methyl-triphenylphosphonium bromide (16.17 g, 45.27 mmol) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (10.0 g, 41.15 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 65 mL) to create a suspension.

-

Base Addition: Prepare a solution of potassium tert-butoxide (KOtBu, 5.54 g, 49.38 mmol) in THF (28 mL). Add this solution to the reaction suspension at a controlled temperature of 20-25°C.

-

Causality Note: KOtBu is a strong, non-nucleophilic base, ideal for deprotonating the phosphonium salt to form the reactive ylide without competing side reactions. THF is the solvent of choice as it effectively solubilizes the ylide and the starting ketone.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1.5 hours. Progress can be monitored by Gas Chromatography (GC) until the starting ketone is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water and partition the mixture with n-heptane.

-

Causality Note: This step separates the desired organic product (soluble in heptane) from inorganic salts and the water-soluble triphenylphosphine oxide byproduct.

-

-

Purification: Separate the organic layer, wash with brine to remove residual water, and remove the solvent under reduced pressure. The crude product is cooled, which causes the bulk of the triphenylphosphine oxide to precipitate.

-

Isolation: Filter the mixture to remove the precipitated triphenylphosphine oxide. The filtrate contains the title compound. This procedure yields approximately 8.78 g (79%) of the desired product.[6]

Caption: Wittig synthesis workflow for CAS 864725-22-4.

Core Application: A Key Intermediate in Fluralaner Synthesis

The primary industrial relevance of this compound is its role as a direct precursor to Fluralaner (CAS 864731-61-3), a powerful ectoparasiticide used in veterinary medicine.[3][4][10] The synthesis of Fluralaner's complex isoxazoline core relies on the specific functionality present in this intermediate.

The dichlorophenyl and trifluoromethylvinyl moieties of CAS 864725-22-4 are incorporated into the final Fluralaner structure. Process routes show that this intermediate undergoes further chemical transformations to form the central isoxazoline ring system, which is crucial for the API's biological activity.[4][10] Therefore, the purity and yield of this intermediate directly impact the efficiency and quality of the final drug substance. It is also identified as "Fluralaner Impurity 35," underscoring the importance of controlling its concentration in the final product.[1]

Caption: Role of CAS 864725-22-4 in the Fluralaner synthesis pathway.

Laboratory Safety & Handling Protocol

As with any halogenated organic compound, adherence to strict safety protocols is mandatory. The compound presents several hazards that require careful management.

GHS Hazard Profile

| Pictogram | GHS Code | Hazard Statement | Source(s) |

|

| H302 | Harmful if swallowed. | [11][12] |

| H315 | Causes skin irritation. | [11][12] | |

| H319 | Causes serious eye irritation. | [11][12] | |

| H335 | May cause respiratory irritation. | [11][12] |

Safe Handling Protocol

-

Engineering Controls: Always handle this substance in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13]

-

Eye Protection: Use safety glasses with side shields and a face shield for maximum protection.[11]

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or suit should be considered.[11]

-

-

Handling Procedure: Avoid direct contact with skin and eyes. Prevent the formation of aerosols. Do not eat, drink, or smoke in the work area.

-

In Case of Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

-

-

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ensure adequate ventilation.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the veterinary pharmaceutical sector. Its synthesis via a robust Wittig protocol is well-defined, and its structural characteristics are confirmed by spectroscopic data. For scientists and developers in related fields, a thorough understanding of this molecule's properties, synthesis, and handling is not just beneficial—it is essential for the successful and safe production of life-saving animal health products like Fluralaner.

References

- 1. CAS 864725-22-4: Benzene, 1,3-dichloro-5-[1-(trifluorometh… [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]

- 4. Factory Supply High Purity 99% Veterinary API 864731-61-3 99% Fluralaner powder in Stock [lnpipharma.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Factory Supply fluralaner 864731-61-3 for Export at Lowest Price [kschemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 864725-22-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 13. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Structure Elucidation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Introduction: Context and Significance

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structure elucidation, is a cornerstone of modern chemical and pharmaceutical sciences.[1] This guide provides a comprehensive, in-depth analysis of the methodologies employed to confirm the structure of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a substituted aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The presence of multiple functional groups—a dichlorinated benzene ring, a trifluoropropenyl substituent, and a vinyl group—presents a unique set of challenges and opportunities for spectroscopic analysis. This document will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to unambiguously confirm the molecular structure.[3][4][5]

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a systematic process of gathering and integrating evidence from multiple analytical techniques.[1] Each method provides a different piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.[1][3] The workflow for elucidating the structure of this compound follows a logical progression from determining the molecular formula to establishing the precise connectivity of all atoms.

Caption: A logical workflow for the structure elucidation of the target molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is the initial and most crucial step in structure elucidation, as it provides the molecular weight of the compound and, through high-resolution analysis, its elemental formula.[1][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ionization chamber. This process creates a positively charged molecular ion (M⁺˙).[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[6]

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.[6]

Expected Results and Interpretation:

For this compound (C₉H₅Cl₂F₃), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]

| Ion | Expected m/z | Relative Intensity (Approx.) | Description |

| [M]⁺˙ | 240 | 100% | Molecular ion with two ³⁵Cl isotopes |

| [M+2]⁺˙ | 242 | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope |

| [M+4]⁺˙ | 10% | Molecular ion with two ³⁷Cl isotopes |

Fragmentation Analysis:

The fragmentation pattern provides valuable structural information. Key expected fragments for this molecule include:

-

Loss of a chlorine atom (Cl•): A prominent peak at m/z 205, corresponding to the [C₉H₅ClF₃]⁺ ion.

-

Loss of a trifluoromethyl radical (•CF₃): A peak at m/z 171, corresponding to the [C₉H₅Cl₂]⁺ ion.

-

Formation of the tropylium ion: A characteristic peak for aromatic compounds at m/z 91.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the neat sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.

-

The evanescent wave, which penetrates a short distance into the sample, is absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1640 | C=C stretch | Alkene |

| ~1600, 1475 | C=C stretch | Aromatic Ring |

| ~1350-1150 | C-F stretch (strong) | Trifluoromethyl (CF₃) |

| ~850-550 | C-Cl stretch | Aryl Chloride |

The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F Spectra

Experimental Protocol: 1D NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | Protons on the dichlorinated benzene ring. The meta-substitution pattern will result in a complex splitting pattern. |

| ~5.9 | Singlet | 1H | =CH₂ | One of the vinyl protons. |

| ~5.7 | Singlet | 1H | =CH₂ | The other vinyl proton. The two vinyl protons are diastereotopic and may appear as distinct singlets or a narrow doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | Ar-C (C-alkene) | Quaternary aromatic carbon attached to the trifluoropropenyl group. |

| ~135 | Ar-C (C-Cl) | Aromatic carbons bearing chlorine atoms are deshielded. |

| ~120-130 | Ar-CH | Aromatic carbons with attached protons. |

| ~125 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms (¹JCF). |

| ~120 | =CH₂ | The vinyl carbon. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

A single signal, a singlet, is expected around -65 ppm, characteristic of a CF₃ group attached to an sp²-hybridized carbon.

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and determining the bonding network within the molecule.[7][8]

2.2.1 Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[9][10]

Experimental Protocol: HSQC The standard HSQC pulse sequence is applied, and the resulting 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Expected HSQC Correlations:

-

A cross-peak connecting the proton signals around 7.4-7.6 ppm to the aromatic CH carbon signals between 120-130 ppm.

-

Cross-peaks connecting the vinyl proton signals (~5.7 and ~5.9 ppm) to the vinyl carbon signal (~120 ppm).

Caption: Diagram illustrating direct ¹H-¹³C correlations expected in the HSQC spectrum.

2.2.2 Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton.[9][10]

Experimental Protocol: HMBC The HMBC pulse sequence is run, and the resulting 2D spectrum is analyzed for long-range correlations.

Key Expected HMBC Correlations:

-

Vinyl Protons to Aromatic Carbons: The vinyl protons (~5.7 and ~5.9 ppm) will show correlations to the quaternary aromatic carbon attached to the propene group (~140 ppm) and the adjacent aromatic CH carbons.

-

Aromatic Protons to Alkene Carbons: The aromatic protons will show correlations to the quaternary carbon of the alkene and potentially the vinyl carbon.

-

Vinyl Protons to CF₃ Carbon: A crucial correlation will be observed between the vinyl protons and the carbon of the CF₃ group, confirming the connectivity of the trifluoropropenyl moiety.

Caption: Diagram showing key long-range ¹H-¹³C correlations for structural assembly.

Part 3: Final Structure Confirmation and Data Integration

The definitive structure of this compound is confirmed when all the spectroscopic data are in complete agreement. The mass spectrum establishes the correct molecular formula. The IR spectrum confirms the presence of the aromatic ring, the alkene, the C-Cl bonds, and the trifluoromethyl group. The 1D NMR spectra provide the number and types of protons and carbons. Finally, the 2D NMR experiments, particularly the HMBC, piece together the molecular fragments and confirm the substitution pattern on the benzene ring and the connectivity of the trifluoropropenyl group. The combined evidence from these orthogonal analytical techniques provides an unassailable confirmation of the proposed structure.

References

- 1. fiveable.me [fiveable.me]

- 2. chembk.com [chembk.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. benchchem.com [benchchem.com]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the compound 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4; Molecular Formula: C₉H₅Cl₂F₃; Molecular Weight: 241.04 g/mol ). This molecule is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation. This document consolidates available experimental data with predictive analyses based on established spectroscopic principles to serve as an essential resource for researchers and professionals in chemical synthesis and drug development.

It is important to note that while experimental ¹H NMR data for this compound is available, a complete, publicly accessible, and peer-reviewed dataset for its ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry is not. Therefore, this guide presents the known ¹H NMR data alongside robust, theoretically predicted data for the other techniques. These predictions are grounded in the analysis of the compound's constituent functional groups and data from analogous structures, providing a reliable framework for its characterization.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound features a central 1,1-disubstituted alkene, bonded to a 3,5-dichlorophenyl ring on one side and a trifluoromethyl group on the other. This unique combination of an electron-withdrawing trifluoromethyl group, a sterically demanding dichlorinated aromatic ring, and a reactive double bond dictates its distinct spectroscopic fingerprint.

literature review on trifluoromethyl-substituted vinyl benzenes

An In-depth Technical Guide to Trifluoromethyl-Substituted Vinyl Benzenes

Authored by: Gemini, Senior Application Scientist

Foreword: The Trifluoromethyl Group's Ascendancy in Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, agrochemical design, and materials science.[1][2][3][4] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position.[5] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy, permeability, and resistance to oxidative metabolism.[5][6][7] Trifluoromethyl-substituted vinyl benzenes, particularly trifluoromethyl styrenes, are powerful building blocks that merge the advantageous properties of the CF₃ group with the versatile reactivity of a vinyl moiety, opening avenues to novel polymers, advanced materials, and complex pharmaceutical scaffolds.

This guide provides an in-depth exploration of the synthesis, properties, and applications of these critical compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Core Synthetic Strategies: A Chemist's Guide to Formation

The synthesis of trifluoromethyl-substituted vinyl benzenes can be broadly categorized into two primary approaches: the formation of the vinyl group on a pre-existing trifluoromethyl-benzene core (Path A) and the introduction of the trifluoromethyl group onto a vinyl benzene scaffold (Path B). The choice of strategy is dictated by starting material availability, desired substitution pattern, and functional group tolerance.

Figure 1: Primary synthetic approaches to trifluoromethyl-substituted vinyl benzenes.

Olefination Reactions: The Classic Carbonyl-to-Alkene Transformation

Olefination reactions provide a direct and reliable route from trifluoromethyl-substituted benzaldehydes or ketones to the corresponding vinyl benzenes.

1.1.1. The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[8] This generally results in excellent yields and high stereoselectivity for the (E)-alkene, as the reaction intermediates can equilibrate to the more stable trans configuration.[8] The water-soluble phosphate byproduct also simplifies purification.

A significant advancement is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to accelerate the elimination of the oxaphosphetane intermediate, leading to the predominant formation of (Z)-olefins with high stereoselectivity.[9][10]

Protocol: Synthesis of (E)-1-(2-Trifluoromethylphenyl)-2-phenylethene via HWE Reaction

-

Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl benzylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise over 10 minutes.

-

Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.

-

Olefination: Cool the ylide solution back to 0 °C.

-

Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

1.1.2. The Julia-Kocienski Olefination

The Julia-Kocienski olefination offers another robust method for synthesizing trifluoromethyl-substituted alkenes.[11] This approach involves the reaction of a sulfone-stabilized carbanion with an aldehyde. While yields can be substrate-dependent, the mild reaction conditions are a distinct advantage.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and have been successfully applied to the synthesis of trifluoromethylated styrenes from aryl halides or triflates.

1.2.1. The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[12] It is a powerful method for vinylating trifluoromethyl-substituted aryl halides. The reaction typically proceeds with high trans selectivity.[13] Recent advancements have developed efficient protocols for the Heck-type reactions of fluoroalkylated olefins and secondary trifluoromethylated alkyl bromides.[14][15]

Figure 2: Catalytic cycle of the Heck reaction for vinylation of a CF₃-aryl halide.

1.2.2. The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[16] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been used to synthesize trifluoromethyl-substituted bi- and terphenyls with excellent site selectivity, demonstrating its utility for complex molecule construction.[17] The coupling of potassium vinyltrifluoroborate with aryl electrophiles provides a direct route to vinyl benzenes.[18] A key advantage is the ability to overcome the strong electron-withdrawing effect of the trifluoromethyl group with appropriate ligand selection.[19]

1.2.3. The Sonogashira Coupling

While the Sonogashira reaction classically forms a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne, its principles are foundational to palladium-catalyzed couplings.[20][21] It has been employed to create complex trifluoromethyl-substituted quinolines and other functionalized alkynylbenzenes, showcasing the robustness of palladium catalysis even with electron-deficient aromatic systems.[22][23]

| Method | Typical Reactants | Key Reagents/Catalyst | Stereoselectivity | Advantages | Disadvantages |

| HWE | CF₃-Benzaldehyde, Phosphonate | Strong base (e.g., NaH) | Predominantly (E) | High yields, simple workup | Requires stoichiometric base |

| Still-Gennari HWE | CF₃-Benzaldehyde, EWG-Phosphonate | KHMDS, 18-crown-6 | Predominantly (Z) | High Z-selectivity | Requires cryogenic temperatures |

| Heck Reaction | CF₃-Aryl Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Predominantly (E) | Good functional group tolerance | Can require high temperatures |

| Suzuki Reaction | CF₃-Aryl Halide, Vinylboronic acid | Pd catalyst, Ligand, Base | Stereoretentive | Very mild, broad scope | Boronic acids can be unstable |

Table 1: Comparison of Key Synthetic Methodologies.

Physicochemical Properties and Reactivity

The trifluoromethyl group profoundly influences the electronic and steric properties of the vinyl benzene system.

-

Electronic Effects: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[24] This deactivates the aromatic ring towards electrophilic substitution. On the vinyl group, this electron-withdrawing nature hinders polymerization.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, a property that is crucial for enhancing membrane permeability and bioavailability in drug candidates.[4][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This property is exploited to increase the in vivo half-life of pharmaceuticals.

-

Reactivity in Polymerization: The bulky and strongly electron-withdrawing nature of the trifluoromethyl group at the α-position of styrene (α-TFMST) hinders radical polymerization.[25] Consequently, α-TFMST does not typically homopolymerize but can be incorporated into copolymers with other monomers like styrene using controlled radical polymerization techniques such as nitroxide-mediated polymerization (NMP).[25]

Applications Across Scientific Disciplines

The unique properties of trifluoromethyl-substituted vinyl benzenes make them valuable in a wide range of applications.

Medicinal Chemistry and Drug Development

The CF₃ group is a bioisostere for several groups, including the methyl group, but with vastly different electronic properties. Its incorporation into drug scaffolds is a well-established strategy to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]

-

Enhanced Potency: The CF₃ group can improve binding affinity to target receptors through favorable electrostatic interactions.[5]

-

Improved Pharmacokinetics: Increased lipophilicity can improve membrane permeability and absorption, while enhanced metabolic stability leads to longer drug action.[4][6] For example, the antidepressant fluoxetine's efficacy is partly attributed to the CF₃ group facilitating efficient brain penetration.[6]

Agrochemicals

In agrochemical design, the trifluoromethyl group often confers enhanced potency, better persistence in the field, and a broader spectrum of activity against pests and weeds. Trifluoromethylbenzene derivatives serve as pivotal building blocks for a range of modern herbicides and insecticides.[1][26]

Materials Science

-

Polymers: Copolymers containing trifluoromethylstyrene units exhibit improved chemical resistance and unique thermal properties.[25] The fluorine content can be tuned to control properties like water and oil repellency.

-

Liquid Crystals: Trifluoromethyl-substituted dialkynylbenzenes have been shown to exhibit nematic liquid-crystalline properties over a broad temperature range, making them candidates for advanced display technologies.[22]

Figure 3: Relationship between core properties and major application areas.

Conclusion and Future Outlook

Trifluoromethyl-substituted vinyl benzenes are more than just chemical curiosities; they are enabling building blocks at the forefront of innovation in medicine, agriculture, and materials science. The synthetic methodologies for their preparation are mature and versatile, with palladium-catalyzed cross-couplings and modern olefination reactions providing reliable access to a vast chemical space. The continued development of more efficient and selective synthetic methods, particularly in direct C-H functionalization and photoredox catalysis, will further expand their accessibility. As our understanding of the nuanced effects of fluorine in complex systems grows, the strategic application of these powerful synthons will undoubtedly lead to the development of next-generation pharmaceuticals, more effective and environmentally conscious agrochemicals, and high-performance materials.

References

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. mdpi.com [mdpi.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

- 15. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of halogenated benzene derivatives

An In-Depth Technical Guide to the Discovery and History of Halogenated Benzene Derivatives

A Foreword for the Modern Scientist

To the researchers, chemists, and drug development professionals who navigate the complex landscape of modern organic synthesis, the halogenated benzene derivative is a ubiquitous and indispensable tool. From its humble beginnings as an industrial solvent to its current status as a cornerstone of cross-coupling reactions and a critical component in life-saving pharmaceuticals, its journey is a compelling narrative of scientific inquiry, serendipity, and mechanistic understanding. This guide eschews a conventional chronological report, instead opting to weave a narrative that connects seminal discoveries with the underlying chemical principles that grant these molecules their enduring utility. We will explore not just the "what" and "when," but the crucial "why"—the causality behind the experimental choices that unlocked the potential of these foundational building blocks.

The Genesis: Taming the Aromatic Fortress

The story of halogenated benzenes is intrinsically linked to the story of benzene itself. First isolated by Michael Faraday in 1825 from the oily residue of illuminating gas, its structure remained a profound mystery for decades.[1][2][3] The eventual proposal of a cyclic, conjugated structure by August Kekulé in 1865 provided the theoretical framework to understand its unique stability and apparent unreactivity compared to simple alkenes.[4] Early chemists found that while benzene resisted reactions that would break its aromaticity, it could undergo substitution.

The first forays into halogenation were direct and forceful. Chlorobenzene was first prepared in 1851 through the reaction of phenol with phosphorus pentachloride, but its formation directly from the chlorination of benzene was observed in 1868.[5] This marked the beginning of electrophilic aromatic substitution (EAS) , a reaction class that would become the bedrock of aromatic chemistry.[4][6]

Industrial-scale manufacturing of chlorobenzene commenced in the early 20th century, employing a method still fundamental today: the reaction of benzene with chlorine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][7][8] Bromobenzene was synthesized via a similar pathway, reacting benzene with bromine and a Lewis acid catalyst.[9][10]

These early methods, however, were not without their limitations. The direct halogenation of substituted benzenes often led to mixtures of ortho, para, and meta isomers, creating significant purification challenges. Furthermore, direct iodination proved difficult, requiring an oxidizing agent to proceed, and direct fluorination was far too violent to be practical.[11][12] A more subtle and controlled approach was needed.

A Serendipitous Breakthrough: The Dawn of Diazonium Chemistry

The next great leap in aryl halide synthesis came not from a direct assault on the benzene ring, but from an ingenious indirect route. In 1884, the Swiss chemist Traugott Sandmeyer was attempting to synthesize phenylacetylene by reacting benzenediazonium chloride with copper(I) acetylide. Instead of the expected product, he isolated chlorobenzene in what was a landmark accidental discovery.[13][14][15][16]

This discovery, now immortalized as the Sandmeyer reaction , was a paradigm shift. It provided a reliable and versatile method to synthesize aryl chlorides and bromides from aryl diazonium salts, which are readily prepared from anilines (aromatic amines).[13][17] The true power of the Sandmeyer reaction lay in its regiochemical precision. Since the position of the halide was dictated by the position of the amino group on the starting aniline, chemists could now install halogens at specific positions on the aromatic ring, a level of control previously unattainable.

A few years later, in 1890, the German chemist Ludwig Gattermann introduced a modification. The Gattermann reaction utilized copper powder in the presence of the corresponding halogen acid instead of the copper(I) salt required by Sandmeyer.[18][19] While often easier to perform, the Gattermann reaction generally results in lower yields and has been largely superseded by the Sandmeyer method, but it remains an important part of the historical development.[19]

Unraveling the Mechanisms: From Electrophiles to Radicals

A deep understanding of reaction mechanisms is what elevates synthesis from a craft to a science. The two primary pathways to halogenated benzenes—electrophilic aromatic substitution and the Sandmeyer reaction—operate on fundamentally different principles.

The Mechanism of Electrophilic Aromatic Halogenation

The direct chlorination or bromination of benzene is the archetypal electrophilic aromatic substitution reaction.[20] The key to its success lies in generating a sufficiently powerful electrophile to overcome the stability of the aromatic ring. The halogen molecule itself (e.g., Br₂) is not electrophilic enough. The genius of the method is the use of a Lewis acid catalyst, such as FeBr₃.

Causality of Catalyst Choice: The Lewis acid's role is to accept a lone pair of electrons from one of the bromine atoms, polarizing the Br-Br bond and making the terminal bromine atom intensely electrophilic. This creates a "bromine-like" cation, a potent electrophile that the π-electron system of benzene can attack.

The mechanism proceeds in two critical steps:

-

Electrophilic Attack: The π electrons of the benzene ring attack the polarized bromine, forming a new C-Br bond and a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base (like the FeBr₄⁻ complex) removes a proton from the carbon bearing the bromine, collapsing the C-H bond and restoring the stable aromatic π system.

Caption: Workflow for Electrophilic Aromatic Bromination of Benzene.

Experimental Protocol: Synthesis of Bromobenzene via EAS[21]

-

Setup: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings.

-

Initiation: Add 1 mL of bromine from the dropping funnel (which should contain a total of 20 g of bromine). Gently warm the flask until the evolution of hydrogen bromide gas is observed.

-

Addition: Add the remaining bromine over a period of 20 minutes, maintaining a gentle reflux.

-

Reaction Completion: Heat the mixture at 60°C for 45 minutes, or until the brown vapor of unreacted bromine disappears completely.

-

Workup: Cool the reaction mixture and wash it with water in a separatory funnel to remove the iron catalyst. Then wash with a dilute sodium bisulfite solution to remove any remaining free bromine, followed by a final water wash.

-

Purification: Dry the crude bromobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 152-158°C.[21]

The Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a completely different pathway: a copper(I)-catalyzed, radical-nucleophilic aromatic substitution (SRNAr).[13][17] This mechanism is supported by the observation of biaryl byproducts, which are characteristic of radical processes.[13]

Causality of Catalyst Choice: Copper(I) is a one-electron reducing agent. Its crucial role is to transfer a single electron to the diazonium salt. This is a thermodynamically favorable process that initiates the radical cascade.

The mechanism involves three key stages:

-

Diazotization: Aniline is first converted to a benzenediazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to prevent decomposition.

-

Radical Generation: The diazonium salt reacts with the copper(I) chloride catalyst. A single electron is transferred from Cu(I) to the diazonium salt, which then fragments, releasing exceptionally stable nitrogen gas (N₂) and forming an aryl radical. The copper is oxidized to Cu(II).

-

Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride, yielding the final chlorobenzene product and regenerating the copper(I) catalyst.

Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.

Expanding the Arsenal: Synthesizing Iodo- and Fluorobenzenes

The classic EAS and Sandmeyer reactions provided robust routes to chloro- and bromobenzenes, but iodo- and fluorobenzene required specialized approaches.

-

Iodobenzene: While direct iodination of benzene is possible using iodine in the presence of an oxidizing agent like nitric or iodic acid to generate the electrophilic iodine species, a more common laboratory preparation utilizes the diazonium salt intermediate.[22][23] Simply adding an aqueous solution of potassium iodide (KI) to the benzenediazonium salt is sufficient to produce iodobenzene.[11][24] This reaction proceeds without the need for a copper catalyst.

-

Fluorobenzene: Direct fluorination of benzene is explosively exothermic and impractical. The solution came with the development of the Balz-Schiemann reaction .[15] In this procedure, the aniline-derived diazonium salt is treated with fluoroboric acid (HBF₄) or a tetrafluoroborate salt. This precipitates the aryldiazonium tetrafluoroborate salt, which is isolated, dried, and then gently heated. The salt decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.[12][15]

Modern Applications: From Bulk Chemicals to Precision Tools

The utility of halogenated benzenes has evolved dramatically. Initially valued as solvents and bulk intermediates for commodities like phenol and aniline via the Dow process, their modern role is far more nuanced and critical.[7][25]

The Linchpin of Cross-Coupling Chemistry

The single most important modern application of halogenated benzenes is as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These Nobel Prize-winning technologies allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex molecules, particularly in drug discovery.

The carbon-halogen (C-X) bond is the key. Its reactivity in the crucial oxidative addition step of the catalytic cycle is dictated by the halogen's identity. This predictable reactivity allows chemists to perform selective and sequential couplings.

| Halogenated Benzene | C-X Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition | Primary Application in Cross-Coupling |

| Iodobenzene (Ph-I) | ~270 | Highest | Highly reactive substrate for mild reaction conditions; ideal for sensitive or complex syntheses.[11] |

| Bromobenzene (Ph-Br) | ~330 | Intermediate | The workhorse of cross-coupling; offers a balance of reactivity and stability; widely available.[9] |

| Chlorobenzene (Ph-Cl) | ~400 | Lowest | Less reactive, requiring more specialized, electron-rich phosphine ligands and stronger bases to activate.[12] |

A Privileged Motif in Pharmaceuticals and Agrochemicals

The incorporation of halogens onto a benzene ring is a common strategy in medicinal and agricultural chemistry. The halogen atom is not merely a synthetic handle but a tool for fine-tuning a molecule's biological properties:

-

Metabolic Stability: Replacing a C-H bond with a C-F or C-Cl bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.

-

Lipophilicity: Halogens increase a molecule's fat-solubility, which can enhance its ability to cross cell membranes and reach its biological target.[13]

-

Binding Affinity: A halogen atom can form specific halogen bonds with protein targets or alter the electronic properties of the ring, enhancing binding potency.

Conclusion: A Legacy of Discovery and Innovation

The history of halogenated benzene derivatives is a microcosm of the evolution of organic chemistry itself. It began with the brute-force methods of the 19th century, evolved through the elegant and serendipitous discovery of diazonium chemistry, and has culminated in their indispensable role as precision instruments in modern synthesis. For the contemporary scientist, these molecules are not just reagents on a shelf; they are the legacy of over 150 years of scientific inquiry. Understanding their discovery, the causality of their synthetic pathways, and the nuances of their reactivity is fundamental to harnessing their full potential in the ongoing quest to build a better world, one molecule at a time.

References

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. Michael Faraday - Wikipedia [en.wikipedia.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Chlorobenzene | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 8. chempanda.com [chempanda.com]

- 9. Bromobenzene - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Iodobenzene - Wikipedia [en.wikipedia.org]

- 12. Aryl halide - Wikipedia [en.wikipedia.org]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. byjus.com [byjus.com]

- 18. testbook.com [testbook.com]

- 19. oxfordreference.com [oxfordreference.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. prepchem.com [prepchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. softbeam.net:8080 [softbeam.net:8080]

A Technical Guide to 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates the compound's chemical properties, outlines a validated synthetic protocol, and explores its significant role as a pivotal intermediate in the synthesis of complex molecules, most notably the veterinary pharmaceutical, Fluralaner. Furthermore, this guide details the compound's commercial availability, safety considerations, and recommended analytical approaches for quality control, serving as a comprehensive resource for its practical application in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The trifluoromethyl group (CF₃), in particular, is a highly sought-after moiety for its potent electron-withdrawing nature and its ability to modulate biological activity.

This compound (CAS No. 864725-22-4) is a versatile chemical intermediate that strategically combines a trifluoromethylated alkene with a 1,3-dichlorinated phenyl ring.[1][2][3] This unique trifecta of functional groups—a reactive alkene, a metabolically robust CF₃ group, and a dichlorinated aromatic core amenable to further functionalization—makes it a valuable synthon in multi-step synthetic campaigns.[4] Its most prominent application to date is as a key precursor in the industrial synthesis of Fluralaner, a potent isoxazoline-class insecticide and acaricide used in veterinary medicine.[5] This guide will delve into the technical specifics of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted and should be treated as such.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 864725-22-4 | [1][6] |

| Molecular Formula | C₉H₅Cl₂F₃ | [1] |

| Molecular Weight | 241.04 g/mol | [1][7] |

| Appearance | Colorless to transparent liquid | [2][8] |

| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [9][10] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [8] |

| Storage | Store in a dry, sealed place at 2-8°C. | [3][11] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is relatively simple. Key signals would include two singlets in the olefinic region (around 5.8-6.1 ppm) corresponding to the geminal protons of the double bond, and signals in the aromatic region (around 7.3-7.4 ppm) for the three protons on the dichlorophenyl ring. A published synthesis reports the following peaks in CDCl₃: δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[7]

-

¹³C NMR: The carbon NMR would show signals for the two sp² carbons of the alkene, the quaternary carbon attached to the CF₃ group (which would appear as a quartet due to C-F coupling), and the six carbons of the aromatic ring.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single, sharp signal is expected, with a chemical shift characteristic of a CF₃ group attached to an sp² carbon.[14]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with a rough ratio of 9:6:1).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching for the alkene, C-F stretching for the trifluoromethyl group, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

Synthesis Protocol: A Field-Proven Wittig Approach

The most well-documented and industrially relevant synthesis of this compound proceeds via a Wittig reaction. This olefination reaction is a robust and high-yielding method for forming carbon-carbon double bonds.

The precursor for this reaction is 3',5'-dichloro-2,2,2-trifluoroacetophenone, which itself can be synthesized from commercially available starting materials.[7] The Wittig reaction then utilizes a phosphonium ylide, generated in situ, to convert the ketone into the desired terminal alkene.

Figure 1: Wittig synthesis workflow for the target compound.

Detailed Experimental Protocol:

This protocol is adapted from a published synthetic route and is intended for use by trained professional chemists in a controlled laboratory environment.[7]

-

Reaction Setup: To a suspension of methyltriphenylphosphonium bromide (1.1-1.3 equivalents) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of potassium tert-butoxide (KOtBu) (1.1-1.3 equivalents) in THF at a controlled temperature of 20-25°C.

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC). The reaction is typically complete within 1.5 to 2 hours at room temperature.

-

Workup and Extraction: Upon completion, the reaction mixture is partitioned between n-heptane and water. The organic layer is separated, washed with brine to remove any remaining water-soluble impurities, and dried over a suitable drying agent like anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure (in vacuum). The resulting crude product will contain the desired compound along with the byproduct, triphenylphosphine oxide. Cooling the mixture will cause the triphenylphosphine oxide to precipitate, at which point it can be removed by filtration.

-

Final Product: The filtrate contains the title compound. A typical reported yield for this process is around 79%.[7]

Causality and Experimental Choices:

-

Solvent (THF): THF is an excellent aprotic polar solvent for Wittig reactions, as it effectively solvates the phosphonium salt and the intermediate ylide without interfering with the reaction.

-

Base (KOtBu): Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for deprotonating the phosphonium salt to form the ylide without competing in side reactions with the ketone starting material.

-

Workup (Heptane/Water): The use of a non-polar solvent like n-heptane for extraction ensures that the relatively non-polar product is efficiently separated from the polar, water-soluble salts and any remaining base.

-